molecular formula C11H21NO3 B063524 N-Boc-1-amino-1-cyclopentanemethanol CAS No. 168540-07-6

N-Boc-1-amino-1-cyclopentanemethanol

Cat. No.: B063524
CAS No.: 168540-07-6
M. Wt: 215.29 g/mol
InChI Key: KORMKULLVQEUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-amino-1-cyclopentanemethanol can be synthesized through several methods. One common approach involves the protection of 1-amino-1-cyclopentanemethanol with a tert-butoxycarbonyl (Boc) group. This reaction typically proceeds at ambient temperature in a convenient solvent such as ethanol, using an easily recovered acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-amino-1-cyclopentanemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

N-Boc-1-amino-1-cyclopentanemethanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

N-Boc-1-amino-1-cyclopentanemethanol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its stability and versatility in synthetic applications.

Biological Activity

N-Boc-1-amino-1-cyclopentanemethanol (CAS Number: 168540-07-6) is an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, linked to a cyclopentanemethanol moiety. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its bifunctional nature, allowing for versatile reactivity in various chemical transformations.

  • Molecular Formula : C11H21NO3
  • Molar Mass : 215.29 g/mol
  • Density : 1.07 g/cm³
  • Melting Point : 108°C to 112°C
  • Boiling Point : Approximately 329.5°C

These properties indicate that this compound is a stable compound suitable for various synthetic applications.

Interaction with Biological Targets

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Amino alcohols, including this compound, are known to interact with various biological targets, such as enzymes and receptors. They may also serve as precursors for biologically active molecules like pharmaceuticals and agrochemicals.

Potential Biological Activities

Research suggests that derivatives of amino alcohols can demonstrate:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects : Some amino alcohols modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Interaction studies involving this compound focus on its reactivity with electrophiles and nucleophiles. These studies help elucidate the compound's potential pharmacological properties and mechanisms of action. For instance, amino alcohols may influence neurotransmitter receptors or enzymes involved in metabolic pathways, impacting biological processes such as neurotransmission or inflammation.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
N-Boc-2-amino-2-methylpropanolAmino AlcoholBranched chain; increased steric hindrance affecting reactivity
N-Boc-3-amino-3-methylbutanolAmino AlcoholContains a longer carbon chain; potentially different reactivity patterns
N-Boc-phenylalaninolAmino AlcoholAromatic ring present; enhanced binding affinity towards biological targets
N-Boc-alanineAmino AcidSimple structure; fundamental building block in peptide synthesis

The cyclopentane ring structure of this compound imparts distinct conformational properties compared to its linear or aromatic counterparts. This uniqueness may influence its reactivity and interactions within biological systems.

Synthesis and Applications

This compound is typically synthesized through various organic reactions that involve the protection of the amino group with the Boc group. The synthesis methods highlight both classical organic synthesis techniques and modern coupling strategies essential for constructing complex molecules. Its applications primarily lie in:

  • Proteomics Research : Used as a building block for synthesizing peptide analogs.
  • Medicinal Chemistry : Potential use as intermediates in drug development due to their biological activity .

Relevant Literature

Several studies have explored the biological implications of amino alcohols similar to this compound:

  • Antimicrobial Activity : Research indicates that certain amino alcohol derivatives exhibit significant antimicrobial properties, making them candidates for further investigation in drug development .
  • Neurotransmitter Interaction : Studies have shown that amino alcohols can modulate neurotransmitter systems, suggesting their potential role in treating neurological disorders .

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMKULLVQEUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937504
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168540-07-6, 174889-22-6
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 174889-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.